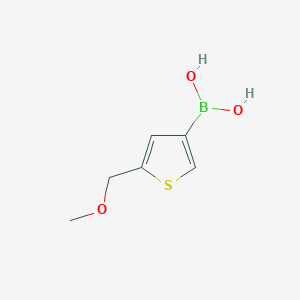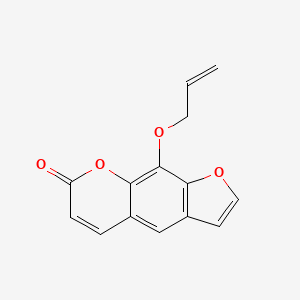
6-(Chloromethyl)isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Chloromethyl)isoquinoline is a chemical compound with the molecular formula C10H8ClN. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. The presence of a chloromethyl group at the 6th position of the isoquinoline ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Chloromethyl)isoquinoline typically involves the chloromethylation of isoquinoline. One common method is the reaction of isoquinoline with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the desired position. This reaction is usually carried out under acidic conditions and may require a catalyst to enhance the reaction rate .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can further optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 6-(Chloromethyl)isoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions:
Reduction Reactions: Reduction of the isoquinoline ring can lead to the formation of tetrahydroisoquinoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alcohols, often under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
- Substituted isoquinoline derivatives
- Oxidized isoquinoline compounds
- Reduced isoquinoline derivatives
Applications De Recherche Scientifique
6-(Chloromethyl)isoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active isoquinoline alkaloids.
Medicine: Research into potential therapeutic agents, including anticancer and antimicrobial drugs, often involves this compound as a precursor or intermediate.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 6-(Chloromethyl)isoquinoline depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme function or altering receptor activity. The isoquinoline ring structure allows for interactions with various molecular targets, influencing pathways involved in cell signaling, metabolism, and other biological processes .
Comparaison Avec Des Composés Similaires
6-Chloroisoquinoline: Lacks the chloromethyl group, resulting in different reactivity and applications.
6-Methylisoquinoline: Contains a methyl group instead of a chloromethyl group, affecting its chemical behavior.
Isoquinoline: The parent compound without any substituents, used as a reference for comparing derivatives
Uniqueness: 6-(Chloromethyl)isoquinoline is unique due to the presence of both the isoquinoline ring and the reactive chloromethyl group. This combination allows for versatile chemical modifications and applications in various fields, distinguishing it from other isoquinoline derivatives .
Propriétés
Formule moléculaire |
C10H8ClN |
|---|---|
Poids moléculaire |
177.63 g/mol |
Nom IUPAC |
6-(chloromethyl)isoquinoline |
InChI |
InChI=1S/C10H8ClN/c11-6-8-1-2-10-7-12-4-3-9(10)5-8/h1-5,7H,6H2 |
Clé InChI |
WNWFNMSGLLRHHC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CN=C2)C=C1CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


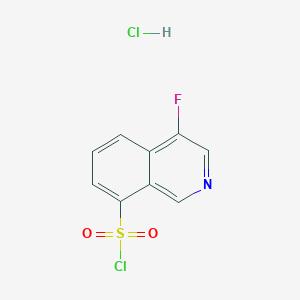


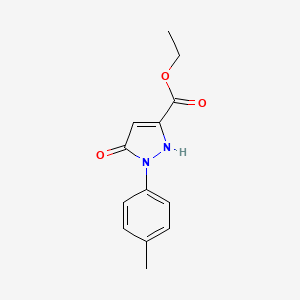
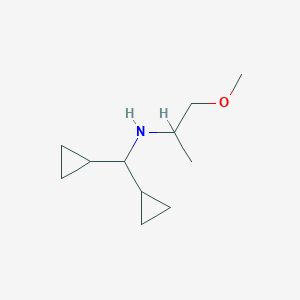

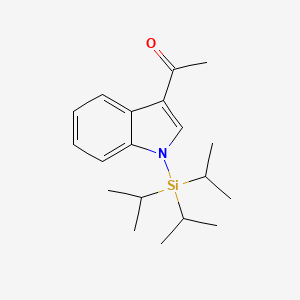
![2-Methyl-2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol](/img/structure/B12098104.png)

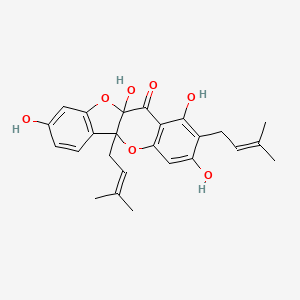
![1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile, 7-chloro-2-(2-furanyl)-5-(trifluoromethyl)-](/img/structure/B12098111.png)
